7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one
Description
7-[4-Nitro-2-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromen-2-one core substituted with a phenyl group and a nitro-trifluoromethyl-phenoxy moiety, making it a subject of interest in medicinal chemistry and material science.
Properties
IUPAC Name |
7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F3NO5/c23-22(24,25)18-10-14(26(28)29)6-9-19(18)30-15-7-8-16-17(13-4-2-1-3-5-13)12-21(27)31-20(16)11-15/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTLMFPNUOKLJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitro-2-(trifluoromethyl)phenol and 4-phenylcoumarin.
Formation of Ether Linkage: The phenol undergoes a nucleophilic substitution reaction with 4-phenylcoumarin in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Cyclization: The intermediate product is then cyclized under acidic conditions to form the chromen-2-one core.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reaction, using continuous flow reactors, and employing advanced purification techniques like recrystallization and chromatography.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino derivative under catalytic hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Coupling Reactions: The phenoxy group can be involved in various coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts with appropriate ligands and bases like potassium carbonate (K2CO3).
Major Products:
Reduction: 7-[4-Amino-2-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Extended aromatic systems with additional functional groups.
Chemistry:
Fluorescent Probes: Used as a fluorescent probe for detecting specific ions or molecules due to its chromophore properties.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Cell Imaging: Utilized in cell imaging studies due to its fluorescent properties.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry:
Material Science: Used in the development of advanced materials with specific optical properties.
Mechanism of Action
The mechanism by which 7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one exerts its effects is largely dependent on its interaction with molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The nitro and trifluoromethyl groups can enhance binding affinity through electronic interactions and hydrogen bonding.
Comparison with Similar Compounds
- 7-(2-Nitro-4-(trifluoromethyl)phenoxy)-4-propyl-chromen-2-one
- 7-(2-Nitro-4-(trifluoromethyl)phenoxy)-2,3-dihydro-1H-cyclopenta©chromen-4-one
- 8-Methyl-7-(2-nitro-4-(trifluoromethyl)phenoxy)-4-phenyl-chromen-2-one
Comparison: Compared to these similar compounds, 7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the phenyl group at the 4-position of the chromen-2-one core can significantly alter its electronic properties and steric interactions, making it a distinct candidate for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
